molecular formula C8H11NO3S B6279110 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1877707-49-7

2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B6279110
CAS RN: 1877707-49-7
M. Wt: 201.2
InChI Key:
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Description

2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid, also known as 2-PT, is a synthetic molecule that has been used in a variety of scientific research applications. 2-PT has been used to study a range of biochemical and physiological effects, as well as to investigate the mechanism of action of various compounds. In addition, 2-PT has been used as a lab experiment reagent to study the effects of different compounds on cellular processes.

Scientific Research Applications

2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various compounds, such as antibiotics and antifungal agents. In addition, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has been used to investigate the biochemical and physiological effects of different compounds on cellular processes. It has also been used to study the effects of various compounds on gene expression.

Mechanism of Action

2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has been used to study the mechanism of action of various compounds. It has been found to interact with enzymes, receptors, and other molecules in order to modulate their activity. For example, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has been found to bind to certain cellular receptors, such as the serotonin receptor, and modulate their activity.
Biochemical and Physiological Effects
2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has been used to study the biochemical and physiological effects of various compounds on cellular processes. It has been found to modulate the activity of enzymes, receptors, and other molecules involved in cellular processes. For example, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has been found to bind to certain cellular receptors, such as the serotonin receptor, and modulate their activity.

Advantages and Limitations for Lab Experiments

2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has several advantages for use in lab experiments. It is a synthetic molecule, so it can be synthesized in the laboratory and is not subject to the same variability as natural molecules. In addition, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can be used to study the mechanism of action of various compounds and the biochemical and physiological effects of different compounds. However, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has some limitations for lab experiments. It is not a naturally occurring molecule, so it may not be as effective as a natural molecule in certain experiments. In addition, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is not as stable as some other molecules and may degrade over time.

Future Directions

There are several potential future directions for 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid. For example, it could be used to study the effects of various compounds on gene expression. In addition, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid could be used to study the effects of different compounds on the immune system. Furthermore, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid could be used to investigate the effects of different compounds on the development and progression of diseases. Finally, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid could be used to study the effects of different compounds on the development of new therapies.

Synthesis Methods

2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can be synthesized from the reaction of propan-2-yloxy methyl chloride and 1,3-thiazole-4-carboxylic acid in the presence of a base. The reaction is conducted in an aqueous solution and is followed by a purification step to remove any unreacted starting materials. The purity of the final product can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid involves the reaction of propan-2-ol with thioamide to form 2-(propan-2-yloxy)ethylthioamide, which is then reacted with chloroacetic acid to form 2-[(propan-2-yloxy)methyl]thiazole-4-carboxylic acid. This intermediate is then hydrolyzed to form the final product, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid.", "Starting Materials": [ "Propan-2-ol", "Thioamide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with thioamide in the presence of a catalyst to form 2-(propan-2-yloxy)ethylthioamide.", "Step 2: 2-(Propan-2-yloxy)ethylthioamide is reacted with chloroacetic acid in the presence of a base to form 2-[(propan-2-yloxy)methyl]thiazole-4-carboxylic acid.", "Step 3: 2-[(Propan-2-yloxy)methyl]thiazole-4-carboxylic acid is hydrolyzed in the presence of an acid to form the final product, 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid." ] }

CAS RN

1877707-49-7

Product Name

2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid

Molecular Formula

C8H11NO3S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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